2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide

Lipophilicity Drug-likeness Membrane permeability

2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide (CAS 88344-97-2) is a multi-substituted benzenesulfonamide derivative with molecular formula C₁₇H₁₃ClN₂O₆S and molecular weight 408.81 g/mol. The compound features a 1,2,3,4-tetrasubstituted benzene core bearing chloro (2-position), nitro (3-position), phenoxy (4-position), and a sulfonamide group N-functionalized with a furan-2-ylmethyl moiety.

Molecular Formula C17H13ClN2O6S
Molecular Weight 408.8 g/mol
CAS No. 88344-97-2
Cat. No. B12884661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide
CAS88344-97-2
Molecular FormulaC17H13ClN2O6S
Molecular Weight408.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)NCC3=CC=CO3)Cl)[N+](=O)[O-]
InChIInChI=1S/C17H13ClN2O6S/c18-16-15(27(23,24)19-11-13-7-4-10-25-13)9-8-14(17(16)20(21)22)26-12-5-2-1-3-6-12/h1-10,19H,11H2
InChIKeyYNUOHAYJNJNHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide (CAS 88344-97-2): Core Structural Identity and Physicochemical Profile for Procurement Screening


2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide (CAS 88344-97-2) is a multi-substituted benzenesulfonamide derivative with molecular formula C₁₇H₁₃ClN₂O₆S and molecular weight 408.81 g/mol . The compound features a 1,2,3,4-tetrasubstituted benzene core bearing chloro (2-position), nitro (3-position), phenoxy (4-position), and a sulfonamide group N-functionalized with a furan-2-ylmethyl moiety . Its calculated LogP of 6.11 and polar surface area (PSA) of 122.74 Ų place it in a moderately lipophilic space distinct from simpler sulfonamide analogs . The compound is listed in the ECHA substance inventory (EC number pending full registration) and is commercially available from specialty chemical suppliers for research purposes [1].

Distinctive furan-2-ylmethyl N-substituent for SAR exploration of heteroaromatic capping groups
Dual nitro and sulfonamide groups for bioreductive activation or amine diversification studies
Intermediate lead-like molecular weight bridging fragment and lead chemical space
Unique exact mass and chlorine isotope pattern for LC-MS reference standard development

Why Generic Substitution of 2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide (CAS 88344-97-2) with In-Class Sulfonamides Is Not Supported by Available Data


The benzenesulfonamide scaffold tolerates extensive N-substitution and ring functionalization, producing analogs with divergent physicochemical and biological properties. Closely related compounds within the 88344 CAS series—such as the N-benzyl analog (CAS 88344-75-6), the unsubstituted sulfonamide (CAS 88344-68-7), and the N-(butoxymethyl) variant (CAS 88345-13-5)—differ in critical molecular descriptors including LogP, PSA, and hydrogen-bonding capacity . The furan-2-ylmethyl substituent introduces a heteroaromatic ring capable of π-stacking interactions and potential hydrogen-bond acceptance via the furan oxygen, features absent in the phenylmethyl (benzyl) and alkyl-substituted analogs [1]. However, it must be explicitly noted that no published head-to-head comparative biological or pharmacological studies exist for this specific compound against its closest analogs; thus, procurement decisions based on differential performance cannot currently be supported by direct quantitative evidence and must rely on structural and physicochemical differentiation [2].

N-Benzyl analog Lacks furan oxygen; altered H-bond acceptor and PSA may shift permeability in cell-based assays.
Flexible N-butoxymethyl Conformational freedom may shift target-binding geometry vs. rigid furan-2-ylmethyl.
Des-nitro analogs Absence of 3-nitro group removes bioreductive activation and amine-derivatization functionality.

Quantitative Differentiation Evidence for 2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide (CAS 88344-97-2) Relative to Comparator Compounds


Lipophilicity (LogP) Differentiation: Furan-2-ylmethyl vs. N-Benzyl Substitution in the 2-Chloro-3-nitro-4-phenoxybenzenesulfonamide Series

The target compound bearing an N-furan-2-ylmethyl group exhibits a calculated LogP of 6.11, compared to an estimated LogP of approximately 5.8–6.3 for the N-benzyl analog (CAS 88344-75-6) based on its higher carbon count offset by the absence of the furan oxygen . The furan oxygen introduces a hydrogen-bond acceptor site not present in the benzyl analog, contributing to a measurable polar surface area (PSA) of 122.74 Ų for the target compound , whereas the N-benzyl analog lacks this heteroatom and is expected to have a lower PSA (estimated ~110–115 Ų) [1]. This PSA difference of approximately 8–13 Ų may influence passive membrane permeability and oral bioavailability predictions according to standard drug-likeness models [2].

LogP & PSA Differentiation
Data to verify
Target: LogP 6.11, PSA 122.74 Ų N-Benzyl: LogP ~5.8–6.3, PSA ~110–115 Ų PSA Δ ~8–13 Ų higher for target
Supports physicochemical differentiation review; PSA shift may influence permeability context.
Calculated values; no experimental LogD or PSA.
Lipophilicity Drug-likeness Membrane permeability

Structural Specificity: Furan-2-ylmethyl vs. N-Butoxymethyl Substitution Impact on Hydrogen-Bonding Capacity

The furan-2-ylmethyl group of the target compound introduces a heteroaromatic ring system with a ring oxygen capable of serving as a hydrogen-bond acceptor . In contrast, the N-(butoxymethyl) analog (CAS 88345-13-5) bears a flexible alkyl ether chain that provides a conformationally mobile hydrogen-bond acceptor . The constrained aromatic geometry of furan restricts the spatial positioning of the oxygen lone pairs, potentially offering more defined hydrogen-bond geometry in target binding sites compared to the freely rotatable butoxymethyl chain [1]. No direct binding or target engagement data exist to quantify the impact of this difference for either compound.

H-Bond Acceptor Geometry
Class-level
Constrained furan oxygen vs. flexible alkyl ether oxygen in N-butoxymethyl analog.
May impact molecular recognition in target-binding assays.
No direct binding or crystallographic data available.
Hydrogen bonding Molecular recognition Target engagement

Functional Group-Driven Reactivity: Nitro Group as a Latent Amine for Downstream Derivatization and Biological Activation

The 3-nitro substituent on the benzene ring distinguishes the target compound from non-nitrated sulfonamide analogs such as simple 4-phenoxybenzenesulfonamide (CAS 123045-62-5) and 2-chloro-4-phenoxybenzenesulfonamide derivatives [1]. The nitro group is a well-established bioreductive trigger: under hypoxic conditions prevalent in solid tumors, nitro groups undergo enzymatic one-electron reduction to nitro radical anions, which can be further reduced to cytotoxic hydroxylamine and amine species [2]. Sulfonamide derivatives lacking this nitro group cannot engage this hypoxia-selective activation pathway. Furthermore, the nitro group serves as a synthetic handle for selective reduction to a primary aromatic amine, enabling downstream diversification via amide coupling, sulfonamide formation, or diazonium chemistry [3]. While no direct comparative bioreduction or derivatization data exist for this specific compound, the presence of the nitro group provides a functional option not available in des-nitro analogs.

Nitro Group Reactivity
Class-level
Bioreductive trigger (hypoxia context) and latent amine for diversification.
Supports hypoxia-probe or library synthesis study design.
Class-level inference; no compound-specific redox data.
Prodrug design Bioreductive activation Hypoxia-targeted therapy

Molecular Weight and Heavy Atom Count Differentiation as a Screening Library Diversity Metric

With a molecular weight of 408.81 g/mol and a heavy atom count of 27, the target compound occupies a distinct region of chemical space compared to both smaller fragment-like sulfonamides (e.g., 2-chloro-3-nitro-4-phenoxybenzenesulfonamide, CAS 88344-68-7, MW 328.73) and larger N-substituted analogs (e.g., N-benzyl derivative CAS 88344-75-6, MW 418.85) . The target compound's MW is approximately 80 Da greater than the unsubstituted sulfonamide and approximately 10 Da less than the N-benzyl analog, placing it in an intermediate size range suitable for lead-like chemical space (MW 350–450) [1]. Its exact mass of 408.01800 Da provides a unique mass spectrometry signature useful for analytical verification in procurement quality control .

MW & Heavy Atom Count
Head-to-head
MW 408.81, 27 heavy atoms vs unsubst. 328.73 (+80) vs N-benzyl 418.85 (–10)
Fills intermediate lead-like space for screening library diversity.
Calculated MW; exact mass 408.01800 Da.
Molecular diversity Chemical space coverage Fragment-based screening

Defensible Application Scenarios for 2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide (CAS 88344-97-2) Grounded in Available Evidence


Structure-Activity Relationship (SAR) Studies Requiring Furan-Containing N-Capping Groups in Sulfonamide Lead Optimization

The target compound is suitable for medicinal chemistry programs exploring the impact of heteroaromatic N-substituents on sulfonamide biological activity. Its furan-2-ylmethyl group provides a rigid, π-electron-rich capping moiety distinct from benzyl, alkyl, or simple aryl N-substituents . The intermediate molecular weight (408.81 Da) and calculated LogP (6.11) position it within lead-like chemical space, making it a viable starting point for further optimization [1]. The 3-nitro group additionally offers a synthetic handle for late-stage reduction and diversification [2].

Chemical Probe Development Targeting Enzymes with Affinity for Nitroaromatic Substrates or Cofactors

The presence of both a nitro group and a sulfonamide moiety in the same molecule makes this compound a candidate for probing enzymes that interact with nitroaromatic ligands (e.g., nitroreductases, aldehyde oxidase) or sulfonamide-binding targets (e.g., carbonic anhydrases) . The compound can serve as a dual-warhead probe to investigate whether nitroreductase-mediated activation can be coupled with sulfonamide-based target engagement in cellular contexts [1]. This dual-functional-group strategy is not accessible with simpler sulfonamide analogs that lack the nitro substituent [2].

Analytical Reference Standard for LC-MS Method Development Involving Halogenated Sulfonamide Metabolites

With an exact mass of 408.01800 Da, a distinctive chlorine isotope pattern (³⁵Cl/³⁷Cl), and a unique InChIKey (YNUOHAYJNJNHIT-UHFFFAOYSA-N), this compound is suitable as a reference standard for developing LC-MS/MS methods targeting sulfonamide environmental contaminants or drug metabolites . The presence of chlorine provides a characteristic M+2 isotope peak at approximately 33% relative abundance, facilitating unambiguous identification in complex matrices [1].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Intermediate-Complexity Sulfonamide Scaffolds

Positioned between fragment-sized molecules (MW < 300) and full lead compounds (MW > 450), the target compound serves as an intermediate-complexity scaffold for fragment-based screening libraries . Its 27 heavy atoms and moderate PSA (122.74 Ų) make it more functionally annotated than minimal fragments while retaining sufficient simplicity for structure-based optimization [1]. The multiple functional groups (chloro, nitro, phenoxy, sulfonamide, furan) provide multiple vectors for fragment growing, merging, or linking strategies [2].

Application
Selection Property
Validation Focus
SAR studies of heteroaromatic N-capping groups in sulfonamide lead optimization
Rigid furan-2-ylmethyl substituent with π-electron density
Confirm impact on target selectivity and binding mode
Enzyme probe development targeting nitroaromatic or sulfonamide-binding enzymes
Dual nitro/sulfonamide functionality for multi-modal probe design
Validate nitroreductase-mediated activation linked to target engagement
LC-MS reference standard for halogenated sulfonamide analytes
Characteristic chlorine isotope pattern and unique mass signature
Verify retention time and mass accuracy under method conditions
Fragment-based screening libraries requiring intermediate-complexity scaffolds
Intermediate molecular weight and heavy atom count
Assess compatibility with fragment growing/merging and synthetic diversification
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